5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. It is characterized by the presence of a bromine atom and a trifluoromethyl group, which contribute to its unique properties and potential applications in various scientific fields. The compound can be identified by its Chemical Abstracts Service (CAS) number, which is essential for cataloging and referencing in scientific literature.
This compound can be synthesized through various methods, often involving the reaction of substituted benzo[d][1,2,3]triazoles with different halogenated compounds. It falls under the category of heterocyclic compounds, specifically triazoles, which are five-membered rings containing three nitrogen atoms. The classification of this compound is crucial for understanding its reactivity and potential applications in medicinal chemistry and material science.
The synthesis of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole can be depicted as follows:
This structure features a benzo ring fused with a triazole ring, with specific substituents that influence its chemical behavior.
The compound's structural data can include bond lengths and angles that are determined through X-ray crystallography or computational modeling methods. This information is crucial for understanding its reactivity and interaction with biological targets.
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole can participate in various chemical reactions:
The reactivity patterns are influenced by the electronic effects imparted by the bromine and trifluoromethyl groups. Kinetic studies may be conducted to understand the rates of these reactions under varying conditions.
The mechanism of action for compounds like 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole often involves:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations affect biological activity. Experimental data from biological assays help elucidate the mechanism at a cellular level.
The physical properties of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole include:
Chemical properties such as stability under various conditions (pH, temperature) and reactivity towards common reagents are essential for predicting its behavior in practical applications.
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole has several potential applications:
Benzotriazoles represent a privileged scaffold in medicinal chemistry due to their distinctive electronic configuration and robust metabolic stability. The benzo[d][1,2,3]triazole system—a bicyclic structure featuring a benzene ring fused to a 1,2,3-triazole—exhibits planar geometry that facilitates π-π stacking interactions with biological targets. This core demonstrates remarkable resilience under hydrolytic and oxidative conditions, a property critical for maintaining therapeutic efficacy in vivo [4]. The triazole ring’s dipole moment (~5 Debye) enables hydrogen bonding capabilities comparable to amide bonds while resisting enzymatic degradation, positioning it as a bioisosteric replacement in peptide mimetics [8]. Substitutions at the 4,5,6,7-positions of the benzotriazole nucleus profoundly modulate target affinity and pharmacokinetic behavior. For instance, electron-withdrawing groups at C4/C5 enhance electrophilic character, facilitating nucleophilic displacement reactions for further derivatization [4]. The strategic incorporation of halogen and perfluoroalkyl groups at these positions—as seen in 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole—creates synergistic electronic effects that optimize target engagement.
Table 1: Key Benzotriazole Derivatives and Their Biological Applications
Compound | Core Structure | Reported Biological Activity | Significance |
---|---|---|---|
5-Bromo-4-methyl-1H-1,2,3-triazole | Simple triazole | Antimicrobial intermediate | Demonstrates halogen’s role in reactivity tuning |
4-Bromo-5-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole | Fused benzotriazole | Anticancer lead | Illustrates bromo-CF₃ synergy in fused systems |
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | Regioisomeric triazole | Enzyme inhibition (DprE1) | Highlights N-methylation’s metabolic stabilization |
1,2,3-Triazole-embedded polyheterocycles | Complex triazole hybrids | Broad-spectrum agents (anticancer, antibacterial) | Validates triazole’s versatility in complex architectures |
The bromine atom in 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole serves dual purposes: it acts as a halogen bond donor to biological targets and provides a synthetic handle for cross-coupling reactions. Halogen bonding—a σ-hole interaction between bromine’s electropositive region and electron-rich residues (e.g., carbonyl oxygens)—enhances binding affinity by 1-2 kcal/mol, significantly improving target engagement [4]. Concurrently, the trifluoromethyl group (CF₃) exerts profound effects on molecular properties. With a Hammett constant (σₘ = 0.43) and high lipophilicity (π = 0.88), CF₃ enhances membrane permeability while providing steric bulk comparable to an ethyl group. This group’s strong electron-withdrawing nature acidifies adjacent protons, potentially enhancing hydrogen bonding capacity [6].
Table 2: Physicochemical Contributions of Substituents in Benzotriazole Design
Substituent | Lipophilicity (ClogP) | Steric Volume (ų) | Electronic Effect (Hammett σ) | Biological Impact |
---|---|---|---|---|
Br | +0.86 | 22.4 | +0.44 (σₘ) | Halogen bonding; Cross-coupling versatility |
CF₃ | +0.98 | 38.6 | +0.43 (σₘ) | Enhanced membrane penetration; Metabolic stability |
CH₃ | +0.56 | 24.3 | -0.07 (σₘ) | Steric blocking; Moderate lipophilicity increase |
N-methylation | -0.34 | 23.7 | - | Blocked metabolism at N1; Increased bioavailability |
Benzotriazole chemistry evolved significantly following the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled regioselective synthesis of 1,4-disubstituted triazoles [4]. Early pharmacological studies focused on simple triazole derivatives as antifungals (e.g., fluconazole analogs), but limited metabolic stability hampered development. The strategic incorporation of bromine and trifluoromethyl groups emerged in the 2010s to address these limitations. Seminal work by Krungkrai et al. demonstrated that benzo[d][1,2,3]triazoles with electron-withdrawing substituents inhibited Plasmodium falciparum carbonic anhydrase (pfCA), establishing the scaffold’s potential for antimalarial development [6].
Concurrently, hybrid molecules like melampomagnolide B-triazole conjugates showcased benzotriazoles’ capacity for anticancer activity, with derivative 2 (Figure 3 in [4]) exhibiting GI₅₀ values of 0.02–1.86 µM across diverse cancer cell lines. This era also witnessed innovations in synthetic methodology, including palladium-catalyzed C–H activation for constructing polyheterocyclic triazole systems [8]. The specific targeting of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole represents a contemporary strategy to leverage both steric (bromine/CF₃) and metabolic (N-methyl) modifiers, yielding compounds with optimized target affinity and pharmacokinetic profiles.
Table 3: Evolution of Key Benzotriazole Pharmacophores
Generation | Time Period | Representative Compounds | Therapeutic Advancements | Limitations Addressed |
---|---|---|---|---|
First | 1990-2005 | Simple 1H-benzotriazoles | Antifungal activity | Rapid metabolism; Low bioavailability |
Second | 2005-2015 | 4,5,6,7-Substituted benzotriazoles | Improved enzyme inhibition (e.g., pfCA) | Moderate potency; Selectivity issues |
Third | 2015-Present | 5-Bromo-1-methyl-4-(trifluoromethyl) derivatives; Hybrid scaffolds | Nanomolar anticancer/antimalarial activity; Enhanced metabolic stability | Solubility challenges; Synthetic complexity |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3